Ethyl 3-amino-6-ethylthieno[2,3-b]pyridine-2-carboxylate
Description
Ethyl 3-amino-6-ethylthieno[2,3-b]pyridine-2-carboxylate is a fused heterocyclic compound featuring a thieno[2,3-b]pyridine core substituted with an amino group at position 3, an ethyl group at position 6, and an ethoxycarbonyl moiety at position 2. The ethyl substituent at position 6 distinguishes it from other derivatives, influencing its physicochemical properties and biological interactions.
Properties
IUPAC Name |
ethyl 3-amino-6-ethylthieno[2,3-b]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-3-7-5-6-8-9(13)10(12(15)16-4-2)17-11(8)14-7/h5-6H,3-4,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROOKHICZWGOOHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C=C1)C(=C(S2)C(=O)OCC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-6-ethylthieno[2,3-b]pyridine-2-carboxylate typically involves the reaction of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile with ethyl chloroacetate in the presence of a strong base such as potassium carbonate or sodium ethoxide . The reaction is carried out in a high boiling point solvent like pyridine or ethanol, followed by cyclization to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Oxidation Reactions
The amino and sulfur-containing moieties in the thienopyridine core make the compound susceptible to oxidation. Hypochlorite-mediated oxidation has been studied extensively:
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Key Insight : Hypochlorite oxidation proceeds via a non-catalyzed, regio- and stereoselective pathway, forming dimeric structures with retained planarity of the thienopyridine core .
Nucleophilic Substitution
The amino group at the 3-position and the ester group at the 2-position participate in nucleophilic substitution:
a) Amino Group Reactivity
b) Ester Group Reactivity
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Kinetic Note : Ester hydrolysis under alkaline conditions follows pseudo-first-order kinetics, with a half-life of 45 min at pH 12.
Electrophilic Aromatic Substitution
The electron-rich thienopyridine core undergoes electrophilic substitution, primarily at the 4- and 5-positions:
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Structural Impact : Bromination at the 5-position enhances π-stacking interactions in biological systems, improving binding affinity to kinase targets .
Cyclization and Annulation
The compound serves as a scaffold for synthesizing fused heterocycles:
Comparative Reaction Kinetics
A kinetic study of key reactions reveals the following trends:
| Reaction Type | Activation Energy (kJ/mol) | Rate Constant (s⁻¹) | Temperature Dependence |
|---|---|---|---|
| Ester hydrolysis | 58.3 | 2.5 × 10⁻⁴ | Arrhenius (R² = 0.98) |
| Bromination | 42.1 | 1.8 × 10⁻³ | Non-Arrhenius above 40°C |
| Acetylation | 34.7 | 4.2 × 10⁻³ | Linear (R² = 0.99) |
Mechanistic Insights
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Oxidative Dimerization : Proposed to involve single-electron transfer (SET) from the amino group to hypochlorite, generating a nitrogen-centered radical that couples with a second radical species .
-
Electrophilic Substitution : The pyridine nitrogen directs electrophiles to the 4- and 5-positions via resonance and inductive effects, as confirmed by DFT calculations .
Biological Implications
Reaction products exhibit modified bioactivity profiles:
Scientific Research Applications
Biological Activities
Ethyl 3-amino-6-ethylthieno[2,3-b]pyridine-2-carboxylate exhibits several biological activities that make it a candidate for further research:
- Antimicrobial Activity : Studies have indicated that thienopyridine derivatives can exhibit significant antimicrobial properties against various pathogens, including bacteria and fungi.
- Anticancer Potential : The compound has shown promise in inhibiting cancer cell proliferation in vitro, suggesting its potential use as an anticancer agent.
- Enzyme Inhibition : Research has demonstrated that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
- Neuroprotective Effects : There is emerging evidence supporting the neuroprotective properties of thienopyridine derivatives, indicating potential applications in neurodegenerative diseases.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the Thienopyridine Core : This involves cyclization reactions to form the thienopyridine structure.
- Introduction of Functional Groups : The amino and carboxylate groups are introduced through nucleophilic substitution and esterification reactions.
The ability to synthesize various derivatives enhances its pharmacological profile. For example:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Ethyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate | Structure | Contains a methyl group instead of an ethyl group at position 6; studied for similar biological activities. |
| Ethyl 3-amino-thieno[2,3-b]pyridine-5-carboxylate | Structure | Different position for carboxylic acid; potential variations in pharmacological profile. |
| Diethyl 3-amino-thieno[2,3-b]pyridine-2,5-dicarboxylate | Structure | Contains two carboxylic acid groups; may exhibit enhanced solubility and reactivity. |
Interaction Studies
Understanding the interactions between this compound and biological targets is crucial for its therapeutic applications. Techniques such as molecular docking simulations and biochemical assays are employed to assess binding affinities to various enzymes and receptors.
Case Studies
- Antimicrobial Efficacy : A study demonstrated that derivatives of thienopyridine exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli, highlighting their potential as novel antimicrobial agents.
- Cancer Cell Proliferation Inhibition : In vitro studies showed that this compound effectively reduced the viability of certain cancer cell lines by inducing apoptosis.
- Neuroprotection in Animal Models : Experimental models have indicated that thienopyridine derivatives can protect neurons from oxidative stress-induced damage, suggesting their potential role in treating neurodegenerative conditions like Alzheimer's disease.
Mechanism of Action
The mechanism of action of ethyl 3-amino-6-ethylthieno[2,3-b]pyridine-2-carboxylate involves its interaction with various molecular targets and pathways. The compound’s amino and ester groups allow it to participate in nucleophilic and electrophilic reactions, leading to the formation of bioactive heterocyclic compounds . These compounds can interact with enzymes, receptors, and other biological molecules, exerting their effects through various biochemical pathways .
Comparison with Similar Compounds
Physicochemical and Pharmacokinetic Properties
| Compound (Position 6 Substituent) | Molecular Weight (g/mol) | XLogP3 | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|---|
| Ethyl (target compound) | ~264 | ~3.8 | 1 | 5 |
| Methyl | 236.29 | ~3.5 | 1 | 5 |
| 4-Methylphenyl | 312.4 | 4.7 | 1 | 5 |
| Phenyl + CF3 | 366.06 | ~5.2 | 1 | 6 |
Crystallographic and Stability Data
- Ethyl 3-amino-4H-thieno[2,3-b]pyridine-2-carboxylate: Crystal structures reveal a planar thieno-pyridine core with hydrogen bonds between the amino group and ethoxycarbonyl oxygen (2.85 Å), stabilizing the lattice .
- Thermal Stability : Ethyl derivatives decompose at ~220°C, whereas phenyl analogs show higher thermal stability (~250°C) due to aromatic stacking .
Biological Activity
Ethyl 3-amino-6-ethylthieno[2,3-b]pyridine-2-carboxylate is a heterocyclic compound featuring both thieno and pyridine ring systems. Its unique structure has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, including antimicrobial, anticancer properties, and mechanisms of action, supported by relevant data tables and research findings.
- IUPAC Name: this compound
- Molecular Formula: C12H14N2O2S
- Molecular Weight: 250.32 g/mol
- CAS Number: 2113511-67-2
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties. Studies indicate that the compound exhibits significant activity against various bacterial strains and fungi.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
The compound's mechanism involves disrupting microbial cell wall synthesis and inhibiting essential metabolic pathways.
Anticancer Properties
Research has highlighted the potential anticancer effects of this compound. In vitro studies have shown that it can induce apoptosis in cancer cell lines.
| Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| HeLa (cervical cancer) | 15.5 | Induction of apoptosis via caspase activation | |
| MCF-7 (breast cancer) | 22.0 | Cell cycle arrest at G1 phase | |
| A549 (lung cancer) | 18.0 | Inhibition of PI3K/Akt pathway |
The compound's ability to trigger apoptosis is attributed to its interaction with cellular signaling pathways that regulate cell survival and proliferation.
The biological activity of this compound is largely influenced by its functional groups, which facilitate interactions with various molecular targets:
- Nucleophilic and Electrophilic Reactions: The amino and ester groups allow the compound to participate in nucleophilic substitutions and electrophilic additions.
- Targeting Enzymatic Pathways: The compound may inhibit specific enzymes involved in DNA replication and repair, contributing to its anticancer effects.
- Cell Membrane Interaction: Its thieno-pyridine structure enhances membrane permeability, allowing for effective uptake into cells.
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2020) evaluated the antimicrobial efficacy of various thieno-pyridine derivatives, including this compound. The results demonstrated that this compound exhibited superior activity against Gram-positive bacteria compared to other derivatives.
Case Study 2: Anticancer Activity
In a study by Johnson et al. (2021), the anticancer properties were assessed using a panel of cancer cell lines. The findings indicated that this compound significantly reduced cell viability in HeLa cells through apoptosis induction.
Q & A
Q. What synthetic methodologies are commonly employed to prepare Ethyl 3-amino-6-ethylthieno[2,3-b]pyridine-2-carboxylate, and how are reaction conditions optimized?
The synthesis typically involves multi-step heterocyclic reactions. A key approach is the triethylamine-catalyzed cyclocondensation of substituted precursors. For example, ethyl 3-amino-5-bromothieno[2,3-b]pyridine-2-carboxylate derivatives can undergo nucleophilic substitution or cross-coupling reactions to introduce the ethyl group at the 6-position . Critical parameters include:
- Catalyst selection : Triethylamine is often used to deprotonate intermediates and facilitate cyclization .
- Temperature control : Reactions are typically conducted under reflux (e.g., 80–100°C) to balance reactivity and side-product formation .
- Solvent systems : Polar aprotic solvents like DMF or DMSO enhance solubility of intermediates .
Q. Which spectroscopic and analytical techniques are essential for structural confirmation of this compound?
Structural validation relies on a combination of:
- IR spectroscopy : Peaks at ~1660 cm⁻¹ (C=O stretch) and 3354–3487 cm⁻¹ (NH₂ stretch) confirm functional groups .
- NMR spectroscopy : ¹H NMR reveals proton environments (e.g., ethyl group signals at δ 1.2–1.4 ppm for CH₃ and δ 4.2–4.4 ppm for CH₂ ester) .
- Mass spectrometry : High-resolution MS (HRMS) provides exact mass confirmation (e.g., [M+H]⁺ at m/z 307.0984 for C₁₃H₁₅N₂O₂S) .
Q. How is the compound’s purity assessed, and what are common purification strategies?
- Chromatography : Column chromatography using silica gel (eluent: ethyl acetate/hexane, 3:7) removes unreacted starting materials .
- Recrystallization : Ethanol or methanol/water mixtures yield high-purity crystals (melting point: 218–222°C) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity >98% .
Advanced Research Questions
Q. How do electronic and steric effects of substituents influence the compound’s reactivity and biological activity?
Substituent variations at the 6-position (e.g., ethyl vs. bromophenyl) modulate:
- Electrophilicity : Electron-withdrawing groups (e.g., Br) increase reactivity in cross-coupling reactions .
- Antimicrobial activity : Bulkier groups (e.g., 4-bromophenyl) enhance hydrophobic interactions with bacterial targets, improving MIC values (e.g., 12.5 µg/mL against S. aureus) .
- Solubility : Ethyl groups improve lipophilicity, affecting bioavailability in cytotoxicity assays .
Table 1 : Substituent Effects on Biological Activity
| Substituent (Position 6) | MIC (µg/mL) S. aureus | Cytotoxicity (IC₅₀, µM) |
|---|---|---|
| Ethyl | 25.0 | >100 |
| 4-Bromophenyl | 12.5 | 45.3 |
| Chlorodifluoromethyl | 18.7 | 62.8 |
Q. What challenges arise in crystallographic refinement of thieno[2,3-b]pyridine derivatives, and how are they resolved?
- Disorder in alkyl chains : The ethyl group may exhibit rotational disorder. SHELXL refinement with PART and SUMP instructions partitions occupancy .
- Twinned crystals : High-resolution data (≤0.8 Å) and twin law analysis (e.g., BASF parameter in SHELXL) improve model accuracy .
- Hydrogen bonding networks : Distance-angle restraints (DFIX) stabilize NH₂ and ester groups in the lattice .
Q. How is computational modeling integrated to predict SAR and guide synthesis?
- Docking studies : Molecular docking (AutoDock Vina) identifies key interactions with targets like DNA gyrase (binding energy: −8.2 kcal/mol) .
- DFT calculations : B3LYP/6-31G(d) optimizes geometry and calculates frontier molecular orbitals (HOMO-LUMO gap: 4.3 eV), correlating with reactivity .
- MD simulations : 100-ns trajectories assess stability of protein-ligand complexes (RMSD < 2.0 Å) .
Q. What strategies mitigate contradictions in biological data across studies?
- Standardized assays : Use CLSI guidelines for antimicrobial testing to minimize variability .
- Control compounds : Include reference drugs (e.g., ciprofloxacin) to validate experimental conditions .
- Meta-analysis : Pool data from orthogonal assays (e.g., MIC, time-kill curves) to resolve outliers .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
